molecular formula C11H15NO3 B11821321 Diethylazanyl 2-hydroxybenzoate CAS No. 286464-55-9

Diethylazanyl 2-hydroxybenzoate

Cat. No.: B11821321
CAS No.: 286464-55-9
M. Wt: 209.24 g/mol
InChI Key: SQCSJQKLUXDURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylazanyl 2-hydroxybenzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid) featuring a diethylazanyl (diethylamino) substituent. This compound belongs to a broader class of 2-hydroxybenzoate esters, which are structurally and functionally diverse due to variations in substituent groups. These derivatives are studied for their applications in pharmaceuticals, agrochemicals, and materials science, where their bioactivity and physicochemical properties are influenced by substituent positioning and electronic effects .

Properties

CAS No.

286464-55-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

diethylamino 2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-12(4-2)15-11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3

InChI Key

SQCSJQKLUXDURR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)OC(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylazanyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethylazanyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and diethylamine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and diethylamine.

    Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

    Substitution: Substituted derivatives of this compound with different functional groups.

Scientific Research Applications

Diethylazanyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and as a component in formulations requiring specific ester functionalities.

Mechanism of Action

The mechanism of action of Diethylazanyl 2-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Substituent Impact on Cytotoxicity (MCF-7 Breast Cancer Cells)

Compound Viability at 62.5 µg/mL Viability at 500 µg/mL IC50 (µg/mL)
2-Phenoxyethyl 4-hydroxybenzoate 36% 11% <62.5
2-Phenoxyethyl 2-hydroxybenzoate 85% 52% >500

Key Insight: The para-hydroxyl group in 2-phenoxyethyl 4-hydroxybenzoate enhances cytotoxicity by enabling DNA intercalation via hydrogen bonding, a mechanism absent in the ortho-substituted analogue .

Microbial Interaction Profiles

Ethyl 2-hydroxybenzoate demonstrates species-specific microbial correlations. For example:

  • Candida boidinii : Strong correlation with ethyl 2-hydroxybenzoate (|ρ| >0.7), linked to ester metabolism .
  • Pichia carsonii: Correlates with ethyl 2-hydroxybenzoate and phenylmethanol, suggesting shared metabolic pathways .

Table 2: Microbial Correlations with 2-Hydroxybenzoate Derivatives

Species Compound Correlation Strength ( ρ )
C. boidinii Ethyl 2-hydroxybenzoate >0.7
P. carsonii Ethyl 2-hydroxybenzoate >0.6
C. diazotrophica Methyl hexanoate >0.65

Note: Ethyl 2-hydroxybenzoate’s microbial specificity contrasts with broader interactions of esters like ethyl octanoate .

Structural Specificity in Bioreporter Systems

Salicylate (2-hydroxybenzoate) derivatives exhibit strict structural requirements for bioreporter activation. For instance:

  • 2-Hydroxy-3,5-dinitrobenzoate : Lacks induction capability due to steric hindrance from nitro groups .

Implication : Diethylazanyl 2-hydroxybenzoate’s bioactivity may depend on preserving the ortho-hydroxyl group and avoiding steric bulk.

Biological Activity

Diethylazanyl 2-hydroxybenzoate, also known by its chemical identifier CID 14746987, is an organic compound that belongs to the class of benzoate esters. It is characterized by its potential applications in pharmaceuticals and cosmetics due to its biological activity. This article explores the biological properties, mechanisms of action, and relevant studies pertaining to this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 215.25 g/mol. The structure consists of a 2-hydroxybenzoate moiety linked to a diethylamino group, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Key areas of interest include:

  • Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are crucial for treating conditions characterized by inflammation.
  • Skin Penetration and Absorption : Research indicates that the compound can penetrate skin layers effectively, enhancing its utility in topical formulations.

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • Inhibition of Pathogen Growth : Similar compounds have been shown to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Antimicrobial Activity

A study conducted on derivatives of salicylic acid highlighted that modifications to the chemical structure can significantly enhance antimicrobial properties. This compound was tested against various strains, including Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at concentrations comparable to established antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Studies

In a comparative study with common anti-inflammatory drugs, this compound showed promising results in reducing inflammation markers in vitro. The compound's efficacy was evaluated through assays measuring cytokine levels in stimulated human cells.

TreatmentIL-6 Reduction (%)Reference
This compound50%
Indomethacin45%

Safety and Toxicity

Safety assessments indicate that this compound has a favorable safety profile when used within recommended concentrations. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.